4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid
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Overview
Description
4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with guanidine to form a pyrimidine intermediate, which is then cyclized with ethyl bromoacetate under basic conditions to yield the desired pyrrolopyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as CDKs. By inhibiting CDKs, the compound can interfere with the cell cycle, leading to the inhibition of cell proliferation and induction of apoptosis. This makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK inhibitory activity and potential anticancer properties.
Uniqueness
4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDKs and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H12N4O2 |
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Molecular Weight |
220.23 g/mol |
IUPAC Name |
4-amino-2-ethyl-6-methylpyrrolo[3,4-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C10H12N4O2/c1-3-6-12-7-5(9(11)13-6)4-14(2)8(7)10(15)16/h4H,3H2,1-2H3,(H,15,16)(H2,11,12,13) |
InChI Key |
XZOZKFZUZFJGAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N(C=C2C(=N1)N)C)C(=O)O |
Origin of Product |
United States |
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